Fmoc-Thr(β-D-Glc(Ac)4)-OH, also known as Fmoc-Threonine(β-D-Glucosyl(Acetate)4)-OH, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (short chains of amino acids) by linking amino acid building blocks one at a time in a controlled sequence [].
Fmoc-Thr(β-D-Glc(Ac)4)-OH can be a valuable building block for synthesizing peptides containing a glycosylated (sugar-linked) threonine residue. Glycosylation is a common modification found in many natural proteins and can play important roles in protein function []. By incorporating Fmoc-Thr(β-D-Glc(Ac)4)-OH into a peptide sequence, researchers can study the effects of glycosylation on peptide properties such as:
Fmoc-Thr(beta-D-Glc(Ac)4)-OH is a specialized compound featuring a threonine amino acid linked to a beta-D-glucopyranosyl moiety that is acetylated at four positions. The full chemical name reflects its structure, where "Fmoc" stands for 9-fluorenylmethyloxycarbonyl, a common protecting group in peptide synthesis. This compound is notable for its potential applications in glycopeptide synthesis and studies related to carbohydrate-protein interactions. The molecular formula is C33H37NO, and it has a molecular weight of approximately 495.66 g/mol .
Fmoc-Thr(beta-D-Glc(Ac)4)-OH exhibits biological activities primarily associated with glycopeptides. Glycopeptides are known to play significant roles in biological processes such as:
The synthesis of Fmoc-Thr(beta-D-Glc(Ac)4)-OH typically involves:
Fmoc-Thr(beta-D-Glc(Ac)4)-OH is utilized in several applications:
Research into the interactions of Fmoc-Thr(beta-D-Glc(Ac)4)-OH often focuses on:
Several compounds share structural similarities with Fmoc-Thr(beta-D-Glc(Ac)4)-OH, including:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
Fmoc-L-Threonine | Basic threonine structure without sugar modification | Lacks glycosylation; simpler structure |
Fmoc-L-Serine((Ac)3-beta-D-Glc)-OH | Serine linked to a beta-D-glucose unit | Different amino acid; varying biological activity |
Fmoc-L-Tyrosine | Tyrosine without sugar modification | Aromatic side chain; different reactivity profile |
Fmoc-L-Serine((Ac)4-beta-D-Gal)-OH | Serine linked to a beta-D-galactose unit | Variation in sugar structure; potential different interactions |
Fmoc-Thr(beta-D-Glc(Ac)4)-OH stands out due to its specific combination of threonine and extensive acetylated glucopyranosyl modifications, which may confer unique properties not found in simpler or differently modified compounds. This uniqueness enhances its potential utility in biochemical research and therapeutic applications .
A pivotal innovation in synthesizing Fmoc-Thr(beta-D-Glc(Ac)4)-OH involves the use of C(2)-N-ortho-(trifluoromethyl)benzylidenamino trihaloacetimidate donors to establish the challenging 1,2-cis-2-amino glycosidic bond [2] [6]. Traditional methods relying on C(2)-azido donors face limitations due to the explosive nature of diazotransfer reactions and poor stereoselectivity [2]. By contrast, the nickel-catalyzed approach employs Ni(4-F-PhCN)₄(OTf)₂ to mediate the coupling of Fmoc-protected threonine with glycosyl donors bearing a C(2)-ortho-(trifluoromethyl)benzylidene group [2] [6]. This donor strategy eliminates the need for azido intermediates while enhancing α-selectivity through steric and electronic modulation of the glycosylation transition state [2] [6].
The reaction proceeds via a substoichiometric nickel-catalyzed mechanism, where the metal coordinates to the donor’s trifluoroacetimidate group, facilitating selective activation [2] [6]. This method achieves 66% yield of the desired 1,2-cis-glycoside on a gram scale, with no detectable β-anomer formation [6]. The ortho-trifluoromethyl group on the benzylidene moiety further stabilizes the intermediate, preventing undesired side reactions [2].
Controlling α-selectivity in 1,2-cis glycosidic bonds is critical for mimicking natural glycopeptide structures. The nickel-catalyzed system achieves near-exclusive α-anomer formation through a double Sₙ2 inversion mechanism [3] [6]. Initially, the nickel catalyst promotes inversion at the anomeric center during donor activation, followed by a second inversion during nucleophilic attack by the threonine hydroxyl group [2] [6]. Computational studies suggest that the bulky ortho-trifluoromethylbenzylidene group enforces a steric bias, favoring axial attack and stabilizing the α-configured transition state [2] [6].
Comparative studies with phenanthroline-based catalysts demonstrate that nickel’s unique electronic properties are essential for α-selectivity [3]. For example, phenanthroline catalysts yield α-1,2-cis-fluorinated glycosides but require higher catalyst loadings and exhibit lower efficiency for 2-amino glycosides [3]. In contrast, Ni(4-F-PhCN)₄(OTf)₂ enables α-selectivity at 0.2 equivalents, making it more practical for large-scale applications [6].
To circumvent the safety and selectivity issues of azido donors, researchers have developed azido-free pathways leveraging N-arylidene-protected glycosyl donors. One approach utilizes C(2)-N-ortho-nitrobenzylidenamino donors, which undergo reductive cleavage post-glycosylation to reveal the free amino group [2] [4]. However, the ortho-trifluoromethyl variant offers superior stability and selectivity due to its electron-withdrawing properties [2] [6].
Another strategy involves 2-deoxy-2-phthalimido donors, as demonstrated in the synthesis of antifreeze glycoprotein analogs [4]. Here, a galactopyranosyl donor with a phthalimido group at C(2) is coupled to threonine using silver triflate activation [4]. While this method avoids azides, it requires harsh deprotection conditions (e.g., hydrazine) and yields mixed α/β ratios, necessitating chromatographic separation [4]. By comparison, the nickel-catalyzed route provides a cleaner and more scalable alternative [6].
Scalable synthesis of Fmoc-Thr(beta-D-Glc(Ac)4)-OH has been achieved through gram-scale nickel-catalyzed glycosylation (Table 1) [2] [6]. Key optimizations include:
Table 1. Gram-Scale Synthesis Parameters
Parameter | Value |
---|---|
Scale | 1.18 g (batch A + B combined) |
Glycosylation Yield | 66% |
α-Selectivity | >99:1 α:β |
Deprotection Yield | 99% |
This protocol has been validated for producing multi-gram quantities of Fmoc-Thr(beta-D-Glc(Ac)4)-OH, with applications in solid-phase glycopeptide synthesis [4] [6].